(S)-3-Amino-3-(1-ethyl-1h-imidazol-5-yl)propanamide
Description
Properties
Molecular Formula |
C8H14N4O |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3-ethylimidazol-4-yl)propanamide |
InChI |
InChI=1S/C8H14N4O/c1-2-12-5-11-4-7(12)6(9)3-8(10)13/h4-6H,2-3,9H2,1H3,(H2,10,13)/t6-/m0/s1 |
InChI Key |
SNVQVKYYSPTQCB-LURJTMIESA-N |
Isomeric SMILES |
CCN1C=NC=C1[C@H](CC(=O)N)N |
Canonical SMILES |
CCN1C=NC=C1C(CC(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1-ethyl-1H-imidazole with appropriate reagents to introduce the amino group at the 3-position and the amide group at the 3-position of the propanamide chain .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-3-(1-ethyl-1H-imidazol-5-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino and amide groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
(S)-3-Amino-3-(1-ethyl-1H-imidazol-5-yl)propanamide is a compound featuring an imidazole ring, a five-membered ring containing two nitrogen atoms. It has garnered attention in medicinal chemistry due to its potential biological activities.
Scientific Research Applications
This compound has applications in several scientific areas:
- Chemistry It is used as a building block in the synthesis of more complex molecules.
- Biology It is investigated for its potential role in biological processes and interactions.
- Medicine It is explored for its potential therapeutic properties, including as a precursor for drug development.
- Industry It is utilized in the production of various chemical products and materials.
The biological activity of this compound is mainly due to its interaction with biological targets, such as receptors and enzymes involved in neurotransmission and metabolic pathways. The imidazole ring is known for its role in binding interactions with biological macromolecules, enhancing its potential as a therapeutic agent.
Enzyme Modulation
Research indicates that this compound may act as a modulator of specific enzymes, potentially influencing pathways related to neurotransmitter metabolism. The imidazole moiety is crucial for the compound's binding affinity to certain receptors, which may include serotonin receptors and others involved in neurological functions.
Biological Activities
- Neurotransmitter Interaction Studies suggest that imidazole derivatives can enhance receptor activation and inhibit reuptake mechanisms, positioning this compound for further exploration in neuropharmacology.
- Antimicrobial Properties Research on related imidazole compounds demonstrated significant antimicrobial activity against various pathogens, suggesting that similar compounds could lead to novel antimicrobial agents.
- Potential Anticancer Activity This compound may serve as a lead compound for drug development targeting diseases such as cancer or infections due to its biological activity.
Studies
- Study 1: Serotonin Receptor Modulation A study exploring the effects of various imidazole derivatives on serotonin receptors indicated that compounds with similar structures could enhance receptor activation and inhibit reuptake mechanisms, which positions this compound as a candidate for further exploration in neuropharmacology.
- Study 2: Antimicrobial Activity Research conducted on related imidazole compounds demonstrated significant antimicrobial activity against various pathogens. Although specific studies on this compound are needed, these findings suggest that similar compounds could lead to novel antimicrobial agents.
Mechanism of Action
The mechanism of action of (S)-3-Amino-3-(1-ethyl-1H-imidazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, influencing various biochemical processes. The amino and amide groups may also play a role in these interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Comparison with Carnosine [(S)-2-(3-Aminopropanamido)-3-(1H-imidazol-5-yl)propanoic Acid]
Carnosine (CAS 305-84-0), a dipeptide with antioxidant properties, shares an imidazole ring and amino groups but differs in backbone structure and functional groups (Table 1).
Table 1: Structural Comparison with Carnosine
| Property | (S)-3-Amino-3-(1-ethyl-1H-imidazol-5-yl)propanamide | Carnosine |
|---|---|---|
| Molecular Formula | C₉H₁₅N₅O | C₉H₁₄N₄O₃ |
| Functional Groups | Propanamide, ethyl-imidazole | Carboxylic acid, β-alanine-histidine linkage |
| Key Substituents | 1-Ethylimidazole | 1H-imidazole (unsubstituted) |
| Solubility | Likely moderate (amide vs. carboxylic acid) | High (polar carboxylate) |
| Bioactivity | Hypothesized enzyme inhibition | Antioxidant, pH buffering |
In contrast, Carnosine’s carboxylic acid group confers water solubility and zwitterionic properties, favoring extracellular activity .
Comparison with Thiophene-Pyrazole Derivatives
describes compounds like 7a and 7b, which feature thiophene and pyrazole rings. While structurally distinct, these analogs share amino and hydroxy substituents, enabling comparative analysis of electronic effects (Table 2).
Table 2: Comparison with Thiophene-Pyrazole Derivatives
The target compound’s imidazole ring may exhibit stronger hydrogen-bonding than thiophene, affecting receptor binding. The amide group offers hydrolytic stability compared to 7b’s ester, which is prone to enzymatic cleavage .
Comparison with Other Imidazole Derivatives
Imidazole-based drugs (e.g., antifungal agents) often feature halogen or alkyl substitutions. The ethyl group in the target compound avoids metabolic liabilities associated with halogens (e.g., CYP450 inhibition) while maintaining moderate lipophilicity.
Research Findings and Implications
- Structural Validation : Tools like SHELX and ORTEP-3 enable precise determination of stereochemistry and crystal packing, critical for confirming the (S)-configuration and intermolecular interactions .
- Hypothesized Bioactivity : The compound’s amide group and ethyl-imidazole may target enzymes like histidine decarboxylase, though functional studies are needed.
- Synthetic Accessibility : Similar to ’s methods, the compound could be synthesized via condensation of ethyl-imidazole intermediates with acrylonitrile, followed by amidation.
Biological Activity
(S)-3-Amino-3-(1-ethyl-1H-imidazol-5-yl)propanamide, a compound characterized by its unique structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1490901-54-6 |
| Molecular Formula | C₈H₁₄N₄O |
| Molecular Weight | 182.22 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly receptors and enzymes involved in neurotransmission and metabolic pathways. The imidazole ring present in the compound is known for its role in binding interactions with biological macromolecules, enhancing its potential as a therapeutic agent.
Enzyme Modulation
Research indicates that this compound may act as a modulator of specific enzymes, potentially influencing pathways related to neurotransmitter metabolism. The imidazole moiety is crucial for the compound's binding affinity to certain receptors, which may include serotonin receptors and others involved in neurological functions .
Biological Activities
- Neurotransmitter Interaction :
- Antimicrobial Properties :
- Potential Anticancer Activity :
Study 1: Serotonin Receptor Modulation
A study exploring the effects of various imidazole derivatives on serotonin receptors indicated that compounds with similar structures could enhance receptor activation and inhibit reuptake mechanisms. This positions this compound as a candidate for further exploration in neuropharmacology .
Study 2: Antimicrobial Activity
Research conducted on related imidazole compounds demonstrated significant antimicrobial activity against various pathogens. Although specific studies on this compound are needed, these findings suggest that similar compounds could lead to novel antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (S)-3-Amino-3-(1-ethyl-1H-imidazol-5-yl)propanamide, and how can reaction conditions be tailored to improve yield?
- Methodology : Propanamide derivatives are commonly synthesized via nucleophilic substitution or coupling reactions. A viable approach involves reacting a suitably functionalized imidazole precursor (e.g., 1-ethyl-1H-imidazol-5-ylmethanol) with a protected β-aminopropanamide intermediate. For example, succinic anhydride and amine derivatives can be used as starting materials, followed by deprotection . Optimization of solvent (e.g., DMF or acetonitrile), temperature (60–100°C), and catalyst (e.g., EDCI/HOBt) is critical. Yield improvements may require iterative adjustments to stoichiometry and purification via column chromatography (silica gel, methanol/dichloromethane eluent).
Q. How can researchers confirm the stereochemical purity of the (S)-enantiomer in synthesized batches?
- Methodology : Chiral HPLC or SFC (supercritical fluid chromatography) with a chiral stationary phase (e.g., Chiralpak AD-H column) is recommended. Polarimetric analysis and comparison to known optical rotation values (if available) can supplement chromatographic data. Single-crystal X-ray diffraction, as demonstrated for structurally related imidazole derivatives, provides definitive confirmation of absolute configuration .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodology : Store under inert gas (argon or nitrogen) at –20°C in amber glass vials to prevent photodegradation. Stability studies for similar imidazole-containing compounds suggest avoiding prolonged exposure to humidity (>60% RH) or elevated temperatures (>25°C) . Periodic analysis via ¹H NMR or LC-MS can monitor decomposition (e.g., hydrolysis of the amide bond).
Advanced Research Questions
Q. How does the tautomeric equilibrium of the imidazole ring influence the compound’s reactivity in aqueous environments?
- Methodology : The 1-ethyl-1H-imidazol-5-yl group exhibits pH-dependent tautomerism between 1H- and 3H- forms. UV-Vis spectroscopy (200–400 nm range) and ¹³C NMR titration (monitoring C4/C5 chemical shifts) can quantify tautomeric populations. Computational studies (DFT/B3LYP with solvent models) predict protonation states and tautomer stability, guiding experimental design .
Q. What computational strategies are effective for predicting the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?
- Methodology : Molecular docking (AutoDock Vina or Schrödinger Suite) combined with molecular dynamics (MD) simulations (AMBER or GROMACS) can model interactions. Parameterize the ligand using Gaussian 09 (B3LYP/6-31G* level) for charge derivation. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants experimentally .
Q. How can researchers resolve contradictory spectral data (e.g., NMR vs. X-ray) for this compound?
- Methodology : Contradictions may arise from dynamic processes (e.g., rotameric exchange in solution). Variable-temperature NMR (VT-NMR) can identify slow exchange regimes. Compare solution-phase data (NMR) with solid-state structures (X-ray) to distinguish conformational flexibility from crystallographic packing effects. For example, crystal structures of analogous imidazole derivatives reveal rigid conformations not observed in solution .
Q. What strategies mitigate interference from the ethylimidazole moiety in mass spectrometric analysis?
- Methodology : The ethyl group may fragment preferentially, complicating MS/MS interpretation. Use high-resolution mass spectrometry (HRMS, Q-TOF) to distinguish isotopic patterns. Derivatization (e.g., acetylation of the amine group) stabilizes the molecule and reduces fragmentation. Compare fragmentation pathways with synthetic standards spiked into the matrix .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
